molecular formula C17H16N4O5 B2685598 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1903407-64-6

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Numéro de catalogue B2685598
Numéro CAS: 1903407-64-6
Poids moléculaire: 356.338
Clé InChI: VTJNDJMTYMLKHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

While the synthesis process for this specific compound is not available, similar compounds are often synthesized through complex organic reactions . For instance, a series of new spirocyclic chroman derivatives were prepared from the lead compound A-485 based on molecular dynamic simulations .

Applications De Recherche Scientifique

Synthesis and Biological Studies

  • Antioxidant Activity : A study by Ahmad et al. (2012) focused on the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. These compounds, which share structural features with the target compound, exhibited moderate to significant antioxidant activities, suggesting the potential for developing new bioactive molecules with enhanced biological effects (Ahmad et al., 2012).

  • Antimicrobial and Anti-inflammatory Activities : Research on derivatives based on the pyrazole and thiazolidinone frameworks, similar in complexity to the query compound, has shown significant antimicrobial and anti-inflammatory activities. These findings highlight the compound's relevance in the design of new therapeutic agents (Patel & Patel, 2010; Kalsi et al., 1990).

  • Anticancer Activity : The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored, demonstrating anticancer activity against human breast adenocarcinoma cell lines. This suggests that compounds structurally related to the target molecule may serve as potential leads in anticancer drug development (Abdellatif et al., 2014).

  • Anti-inflammatory and Antimicrobial Agents : A study by Ahmed (2017) reported on the synthesis of 4-aminomethylene 1-phenylpyrazolidine-3,5-diones, revealing high anti-inflammatory and antimicrobial effects. Such studies indicate the versatility of pyrazolidine derivatives, akin to the query compound, in medicinal chemistry applications (Ahmed, 2017).

Mécanisme D'action

Target of Action

The primary target of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is the p300/CBP histone acetyltransferase (HAT) domain . This domain is a key transcriptional co-activator that plays an essential role in a multitude of cellular processes .

Mode of Action

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide acts as a potent and selective inhibitor of the p300/CBP HAT domain . It competes with acetyl coenzyme A (acetyl-CoA) for the catalytic active site of p300 . This interaction results in the inhibition of the acetylation process, which is a major epigenetic regulatory mechanism of gene transcription .

Biochemical Pathways

The compound’s action affects the acetylation process, a major biochemical pathway associated with gene transcription . By inhibiting the p300/CBP HAT domain, N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide disrupts the dynamic and reversible acetylation of proteins, leading to downstream effects on gene expression .

Result of Action

The molecular and cellular effects of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide’s action include a decrease in acetylated histone H3 lysine 27 (H3K27Ac) levels in cells . This results in reduced proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC), small cell lung cancer, triple-negative breast cancer, mantel cell lymphoma, multiple myeloma, non-Hodgkin’s, and acute myeloid leukemia .

Propriétés

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c1-20-14(22)8-7-12(19-20)16(24)18-13(11-5-3-2-4-6-11)9-21-15(23)10-26-17(21)25/h2-8,13H,9-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJNDJMTYMLKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.